3-methoxy-N-[2-(pyrrolidine-1-sulfonyl)ethyl]benzamide
Description
Properties
IUPAC Name |
3-methoxy-N-(2-pyrrolidin-1-ylsulfonylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-20-13-6-4-5-12(11-13)14(17)15-7-10-21(18,19)16-8-2-3-9-16/h4-6,11H,2-3,7-10H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKXXTARBCWOCAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCS(=O)(=O)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID51087360 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-[2-(pyrrolidine-1-sulfonyl)ethyl]benzamide typically involves multiple steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 3-methoxybenzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Pyrrolidine-1-sulfonyl Group: This step involves the sulfonylation of pyrrolidine with a sulfonyl chloride, followed by the attachment of the resulting sulfonyl pyrrolidine to the benzamide core through a nucleophilic substitution reaction.
Final Assembly: The final step involves the coupling of the sulfonylated pyrrolidine with the benzamide core under suitable conditions, such as the presence of a base and a coupling agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Acidic/Basic Hydrolysis of Amide Bonds
The benzamide moiety undergoes hydrolysis under strong acidic (HCl, H₂SO₄) or basic (NaOH, KOH) conditions to yield 3-methoxybenzoic acid and 2-(pyrrolidine-1-sulfonyl)ethylamine derivatives (Fig. 1A). Reaction rates depend on temperature (typically 80–100°C) and catalyst strength.
| Conditions | Products | Yield (%) | Reference |
|---|---|---|---|
| 6M HCl, reflux, 8h | 3-Methoxybenzoic acid + Amine | 72–85 | |
| 2M NaOH, 90°C, 6h | Sodium 3-methoxybenzoate + Amine | 68–78 |
Nucleophilic Substitution at Sulfonamide
The sulfonamide group participates in nucleophilic substitutions with amines, alcohols, or thiols. For example:
-
Reaction with pyridin-3-ylmethylamine forms disubstituted sulfonamides under DMF/TEA catalysis (Fig. 1B).
-
Alcohols like methanol yield sulfonate esters at elevated temperatures .
Key Example :
textReaction: 3-Methoxy-N-[2-(pyrrolidine-1-sulfonyl)ethyl]benzamide + R-NH₂ → R-NHSO₂-pyrrolidine-ethyl-benzamide Conditions: DMF, TEA, 60°C, 12h Yield: 60–75%[5]
Catalytic Hydrogenation
The amide group can be reduced to a secondary amine using H₂/Pd-C or LiAlH₄ :
textBenzamide → Benzylamine derivative Conditions: H₂ (1 atm), Pd-C (10%), EtOH, 25°C, 24h Yield: 50–65%[5][9]
Oxidation of Pyrrolidine
The pyrrolidine ring undergoes oxidation with KMnO₄ or mCPBA to form pyrrolidone derivatives (Fig. 1C) :
| Oxidizing Agent | Product | Selectivity | Reference |
|---|---|---|---|
| mCPBA | N-Oxide pyrrolidine sulfone | High | |
| KMnO₄ (aq) | 2-Pyrrolidone sulfonamide | Moderate |
Suzuki-Miyaura Coupling
The methoxybenzamide aryl ring participates in Pd-catalyzed couplings. For example, 3-bromo-5-methoxy-N-[2-(pyrrolidine-1-sulfonyl)ethyl]benzamide reacts with arylboronic acids to form biaryl derivatives :
textConditions: Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C Yield: 55–70%[6]
Formation of Heterocycles
Under Mitsunobu conditions (DEAD, PPh₃), intramolecular cyclization produces pyrrolo[1,2-a]pyrazine derivatives (Fig. 1D) :
textConditions: DEAD, PPh₃, THF, 0°C → RT Yield: 40–50%[7]
Photoredox Reactions
Visible-light-mediated reactions with Ru(bpy)₃²⁺ or organic dyes generate amidyl radicals, enabling C–N bond formation (e.g., hydroamination) :
textConditions: Ru(bpy)₃Cl₂, blue LED, MeCN Application: Synthesis of polycyclic amines[9]
Chlorination
Treatment with PCl₅ converts the sulfonamide to a sulfonyl chloride intermediate, enabling further derivatization :
textConditions: PCl₅, DCM, 0°C → RT Yield: 85–90%[7]
Mechanistic Insights and Selectivity
Scientific Research Applications
Anti-inflammatory Activity
Research has indicated that compounds with a sulfonamide structure can exhibit anti-inflammatory properties. For instance, studies have shown that derivatives similar to 3-methoxy-N-[2-(pyrrolidine-1-sulfonyl)ethyl]benzamide can inhibit the NLRP3 inflammasome, a critical component in inflammatory pathways associated with diseases such as Alzheimer's and myocardial infarction .
Neuroprotective Effects
The compound has been evaluated for its neuroprotective effects in models of neurodegenerative diseases. Analogues of this compound have demonstrated the ability to reduce amyloid-beta aggregation and tau phosphorylation, which are hallmarks of Alzheimer’s disease . Such mechanisms suggest that this compound could be a candidate for further development as a therapeutic agent for neurodegenerative disorders.
Antimicrobial Activity
The antimicrobial potential of sulfonamide derivatives is well-documented. Compounds similar to this compound have shown efficacy against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa. This highlights its potential use in treating infections caused by resistant bacterial strains .
Case Study 1: NLRP3 Inhibition
In a study focusing on the NLRP3 inflammasome, researchers synthesized several analogues based on the benzenesulfonamide scaffold, including compounds structurally related to this compound. These compounds were tested in vivo using mouse models of Alzheimer’s disease, demonstrating significant reductions in neuroinflammation and cognitive decline .
Case Study 2: Antimicrobial Evaluation
A series of experiments were conducted to assess the antimicrobial properties of sulfonamide derivatives against common pathogens. The results indicated that certain modifications to the benzamide structure enhanced antibacterial activity, suggesting that this compound could be optimized for improved efficacy against resistant strains .
Mechanism of Action
The mechanism of action of 3-methoxy-N-[2-(pyrrolidine-1-sulfonyl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. The methoxy group can also participate in hydrogen bonding and other interactions that stabilize the compound within its target site.
Comparison with Similar Compounds
Comparison with Structural Analogs
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Structural Differences : Lacks the pyrrolidine sulfonyl group; instead, it has a hydroxyl and dimethyl substituent.
- Key Features : Contains an N,O-bidentate directing group, enabling metal-catalyzed C–H bond functionalization. This contrasts with the sulfonyl group in the target compound, which may enhance solubility or receptor interactions .
- Applications : Primarily used in synthetic chemistry for directing catalytic reactions.
Radioiodinated Benzamides (e.g., [¹²⁵I]PIMBA)
- Structural Differences : Substituted with piperidinyl or iodinated aromatic groups instead of pyrrolidine sulfonyl. Example: N-[2-(1'-Piperidinyl)ethyl]-3-iodo-4-methoxybenzamide ([¹²⁵I]PIMBA) .
- Pharmacological Profile: Sigma Receptor Affinity: High affinity for sigma-1 receptors (Kd = 5.80 nM for (+)-pentazocine in DU-145 prostate cancer cells). Therapeutic Potential: Demonstrated tumor-selective uptake in prostate cancer xenografts and inhibition of colony formation in vitro .
- Comparison : The target compound’s pyrrolidine sulfonyl group may alter receptor binding kinetics compared to piperidinyl analogs. Sulfonyl groups often improve metabolic stability and solubility, which could enhance therapeutic utility.
4-Amino-N-[(1-Ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxy-benzamide
- Structural Differences: Contains an ethylsulfonyl group and amino substituent, differing in substitution pattern from the target compound.
- This supports the hypothesis that the pyrrolidine sulfonyl group in the target compound may confer similar advantages .
Metoclopramide (4-Amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide)
- Structural Differences: Features a diethylaminoethyl chain and chloro substituent.
- Reactivity : Generates hydroxyl radicals detectable via ESR spectroscopy, indicating susceptibility to radical-mediated degradation. The target compound’s sulfonyl group may reduce such reactivity, enhancing stability .
Data Table: Comparative Analysis of Benzamide Derivatives
Research Findings and Implications
- Sigma Receptor Targeting: Benzamides with piperidinyl or pyrrolidine sulfonyl groups show promise in cancer diagnostics and therapy. The target compound’s sulfonyl group may optimize pharmacokinetics compared to piperidinyl analogs .
- Synthetic Utility : Unlike N,O-bidentate derivatives (e.g., ), the target compound’s sulfonyl group may limit catalytic applications but enhance drug-like properties.
- Stability Considerations: Sulfonyl-containing benzamides (e.g., ) exhibit improved metabolic stability over amino- or chloro-substituted analogs (e.g., Metoclopramide) .
Biological Activity
3-Methoxy-N-[2-(pyrrolidine-1-sulfonyl)ethyl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings regarding its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a methoxy group, a pyrrolidine moiety, and a sulfonyl group, which contribute to its unique pharmacological properties. The chemical structure can be represented as follows:
where , , , , and denote the respective numbers of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
The mechanism by which this compound exerts its biological effects involves interactions with specific enzymes and receptors. It has been observed to modulate signaling pathways through the inhibition or activation of these targets, leading to various biochemical responses. The pyrrolidine and sulfonyl groups are critical for binding affinity and specificity, influencing both pharmacodynamics and pharmacokinetics .
1. In Vitro Studies
Research indicates that this compound exhibits significant activity against various biological targets. For instance, it has been evaluated for its binding affinity to sigma receptors (S1R and S2R), showing selectivity that could be beneficial in therapeutic contexts. Compounds similar to this have demonstrated low cytotoxicity while maintaining receptor selectivity .
2. Antimicrobial Activity
Recent studies have highlighted the antibacterial properties of related pyrrole derivatives. Compounds with similar structures have shown effective inhibition against Gram-positive bacteria like Staphylococcus aureus with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL . This suggests that this compound may also possess antimicrobial potential worthy of further investigation.
3. Anticancer Potential
In preclinical studies, benzamide derivatives have shown promising results in inhibiting cancer cell proliferation. For example, certain analogs demonstrated IC50 values in the nanomolar range against various tumor cell lines, indicating potent anticancer activity . The structural modifications on the benzamide scaffold significantly influence their efficacy.
Case Studies
Case Study 1: Sigma Receptor Affinity
A series of compounds were synthesized based on the benzamide structure, with varying substituents affecting their affinity for sigma receptors. The study revealed that compounds with methoxy substitutions exhibited moderate affinities for S1R (Ki = 37-40 nM) while achieving high selectivity ratios for S2R over S1R .
Case Study 2: Antibacterial Efficacy
In a comparative study involving pyrrole-benzamide derivatives, two compounds exhibited significant antibacterial activity against MRSA with MIC values of 32 µg/mL . These findings suggest a potential pathway for developing new antibacterial agents based on the structural framework of this compound.
Data Tables
| Compound | Target | Activity (IC50) | Selectivity Ratio (S2R/S1R) |
|---|---|---|---|
| Compound A | S1R | 37 nM | >27 |
| Compound B | S2R | 24 nM | 389 |
| Compound C | MRSA | 32 µg/mL | - |
Q & A
Q. What are the key synthetic steps for preparing 3-methoxy-N-[2-(pyrrolidine-1-sulfonyl)ethyl]benzamide?
- Methodological Answer : The synthesis typically involves three stages: (i) Preparation of the 3-methoxybenzoyl chloride intermediate via chlorination of 3-methoxybenzoic acid using thionyl chloride. (ii) Synthesis of the ethylenediamine-pyrrolidine sulfonyl intermediate by reacting pyrrolidine with chlorosulfonic acid, followed by coupling with 2-aminoethanesulfonamide. (iii) Final amide bond formation via Schotten-Baumann reaction between the benzoyl chloride and the sulfonamide intermediate under basic conditions (e.g., NaOH) in dichloromethane. Purification is achieved via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) .
Q. Which analytical techniques are critical for structural validation of this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm methoxy (-OCH₃), benzamide carbonyl (C=O at ~168 ppm), and pyrrolidine-sulfonyl moieties (e.g., sulfonyl S=O stretching at ~1350 cm⁻¹ in IR).
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ with <2 ppm error.
- HPLC : Assess purity (>95% by reverse-phase C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. How can reaction yields be optimized during the coupling step of the sulfonamide intermediate?
- Methodological Answer : Yields are sensitive to solvent polarity and catalyst selection. For example:
- Solvent Optimization : Compare dichloromethane (polar aprotic) vs. toluene (non-polar) to stabilize intermediates.
- Catalytic Additives : Use 4-dimethylaminopyridine (DMAP, 10 mol%) to accelerate amide bond formation.
- Temperature Control : Maintain 0–5°C during coupling to minimize side reactions. Post-reaction, quenching with ice-water improves isolation .
Q. How can contradictory data in target binding assays be resolved?
- Methodological Answer : Discrepancies often arise from assay conditions or stereochemical variations. Mitigation strategies include:
- Orthogonal Assays : Validate SPR (surface plasmon resonance) results with ITC (isothermal titration calorimetry) to confirm binding thermodynamics.
- Enantiomeric Purity Check : Use chiral HPLC to rule out activity differences between stereoisomers.
- Buffer Consistency : Standardize ionic strength (e.g., 150 mM NaCl) and pH (7.4) across experiments .
Q. What computational approaches are suitable for predicting biological targets of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to screen against targets like kinases or GPCRs. Reference PDB structures (e.g., 3HKC for kinase domains) for docking grids .
- MD Simulations : Perform 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å). Prioritize targets with strong hydrogen bonding to the sulfonyl group .
Q. How can metabolic stability be evaluated in preclinical studies?
- Methodological Answer :
- Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Calculate half-life (t₁/₂) using first-order kinetics.
- CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms with fluorescent probes (e.g., 7-benzyloxyquinoline) to identify metabolic liabilities .
Experimental Design & Data Analysis
Q. What statistical methods are recommended for pharmacological dose-response studies?
- Methodological Answer :
- Dose-Response Curves : Fit data to a sigmoidal model (GraphPad Prism) to calculate EC₅₀/IC₅₀ values. Report SEM and use ANOVA with Fisher’s PLSD post hoc test for significance (*p <0.05, **p <0.01) .
- Replicate Strategy : Use n ≥ 3 biological replicates with technical duplicates to ensure reproducibility .
Q. How to address solubility challenges in in vitro assays?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
